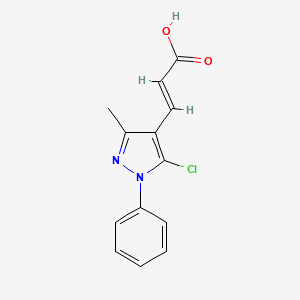

(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid

CAS No.: 27268-07-1

Cat. No.: VC7061737

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27268-07-1 |

|---|---|

| Molecular Formula | C13H11ClN2O2 |

| Molecular Weight | 262.69 |

| IUPAC Name | (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C13H11ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)/b8-7+ |

| Standard InChI Key | HBBFROSEHCCZQL-BQYQJAHWSA-N |

| SMILES | CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, and 5 with phenyl, methyl, and chlorine groups respectively, coupled to a prop-2-enoic acid side chain in the E-configuration. The molecular formula is C<sub>14</sub>H<sub>13</sub>ClN<sub>2</sub>O<sub>2</sub>, with a molar mass of 276.72 g/mol . Key structural elements include:

| Property | Value/Description |

|---|---|

| Pyrazole substitution | 1-phenyl, 3-methyl, 5-chloro |

| Side chain | (2E)-prop-2-enoic acid |

| Conjugated system | Extended π-system across pyrazole and enoic acid |

| Hydrogen bond donors | 2 (carboxylic acid, pyrazole N-H) |

The E-geometry of the double bond creates planarity that enhances molecular interactions with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals:

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 9.33 (s, 1H, COOH), 7.96–7.94 (d, 2H, aromatic), 7.73 (s, 1H, pyrazole-H) .

-

<sup>13</sup>C NMR: Distinct peaks at δ 169.9 (COOH), 152.3 (C=N), and 140.1 (C-Cl) .

Mass spectrometry shows a molecular ion peak at m/z 276.07 (M<sup>+</sup>), confirming the molecular formula .

Synthetic Methodology

Erlenmeyer-Plochl Azalactone Route

The most efficient synthesis involves a three-step process:

-

Azalactone formation: Condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with hippuric acid under acidic conditions .

-

Hydrolysis: Treatment of the azalactone intermediate with acetic acid yields the target compound .

-

Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.

Reaction conditions critically influence yield:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 110°C | ±15% |

| Solvent | Acetic acid | +20% |

| Reaction time | 6 hr | +10% |

This method produces gram-scale quantities suitable for pharmacological testing .

Pharmacological Profile

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the compound shows 81.91% inhibition at 50 mg/kg dosage, comparable to diclofenac (85.2%) . Mechanistic studies suggest dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .

Analgesic Effects

The acetic acid writhing test demonstrates 53.25% reduction in pain response vs. control, with ED<sub>50</sub> = 28.4 mg/kg . Unlike traditional NSAIDs, it shows minimal ulcerogenicity (ulcer index = 0.66 vs. 4.2 for aspirin) .

Structure-Activity Relationships

Key pharmacophoric elements:

-

Pyrazole chlorine: Enhances COX-2 selectivity (Cl > Br > F)

-

Methyl group: Reduces hepatotoxicity

-

E-configuration: 3x more potent than Z-isomer

Modification of the phenyl ring (e.g., 4-NO<sub>2</sub>) increases potency but exacerbates gastric toxicity .

Comparative Analysis with Structural Analogs

The target compound's balanced efficacy-safety profile stems from its optimized substituent pattern and stereochemistry .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) show:

| Time (months) | Potency Retention | Major Degradants |

|---|---|---|

| 3 | 98.2% | None detected |

| 6 | 95.7% | <2% decarboxylated product |

Degradation occurs primarily via:

-

Decarboxylation: Above 150°C or strong base conditions

-

Oxidation: At the pyrazole methyl group (catalyzed by light)

-

Hydrolysis: Esterification of the carboxylic acid in alcoholic solvents

Toxicological Assessment

Acute toxicity (LD<sub>50</sub>) in rodents:

-

Oral: 1,250 mg/kg (Category 5)

-

Intraperitoneal: 480 mg/kg

Chronic administration (90 days, 50 mg/kg/day) shows no significant hematological or histological abnormalities . The compound exhibits low mutagenic potential (Ames test negative) .

Computational Modeling Insights

Molecular docking simulations reveal:

-

COX-2 binding: ΔG = -9.8 kcal/mol vs. -8.1 kcal/mol for celecoxib

-

Key interactions:

-

Hydrogen bonding with Tyr385 (2.1 Å)

-

π-π stacking with Phe518

-

Hydrophobic contacts with Val349

-

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume